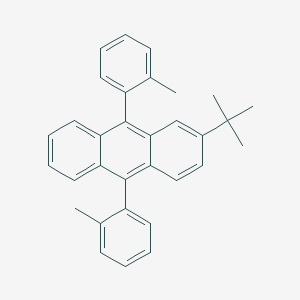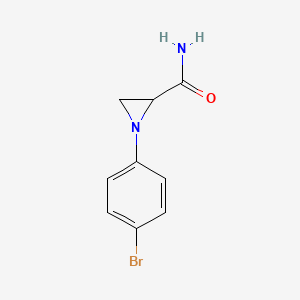
Bosutinib methanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bosutinib methanoate is a derivative of bosutinib, a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myelogenous leukemia (CML), specifically targeting the Philadelphia chromosome-positive (Ph+) variant of the disease . This compound functions by inhibiting the BCR-ABL kinase, which is responsible for the pathogenesis of CML .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bosutinib methanoate involves multiple steps, starting from the preparation of bosutinib. . The final step involves the esterification of bosutinib with methanoic acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Bosutinib methanoate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学的研究の応用
Bosutinib methanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors and their interactions with various targets.
Medicine: Used in preclinical and clinical studies for the treatment of CML and other cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Bosutinib methanoate exerts its effects by inhibiting the BCR-ABL kinase, which is a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition prevents the phosphorylation of downstream targets involved in cell proliferation and survival, thereby reducing the growth of cancer cells . Additionally, this compound inhibits other kinases such as Src, Lyn, and Hck, contributing to its overall therapeutic efficacy .
類似化合物との比較
Similar Compounds
Bosutinib methanoate is similar to other tyrosine kinase inhibitors such as:
Imatinib: The first-generation BCR-ABL inhibitor.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor with broader kinase inhibition.
Uniqueness
This compound is unique due to its dual inhibition of Src and ABL kinases, as well as its ability to target additional kinases. This broad spectrum of activity makes it effective against various resistance-conferring mutations in CML . Additionally, this compound has a distinct side effect profile, with fewer cardiovascular and thromboembolic events compared to other inhibitors .
特性
CAS番号 |
918639-10-8 |
|---|---|
分子式 |
C27H33Cl2N5O4 |
分子量 |
562.5 g/mol |
IUPAC名 |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;methanol |
InChI |
InChI=1S/C26H29Cl2N5O3.CH4O/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27;1-2/h11-14,16H,4-10H2,1-3H3,(H,30,31);2H,1H3 |
InChIキー |
KBLGKECLADKUHT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC.CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


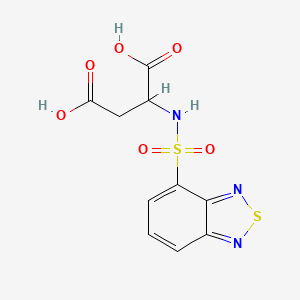
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
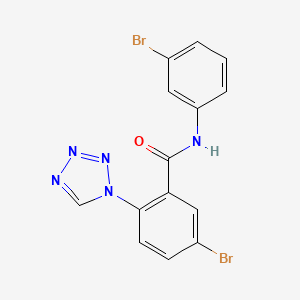

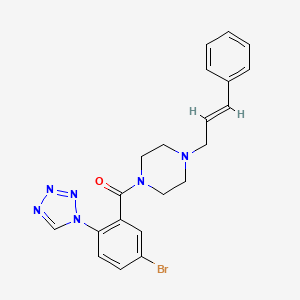
![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)
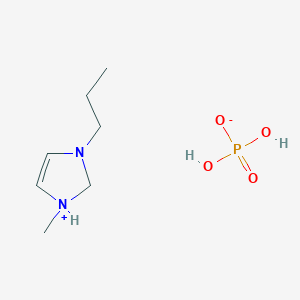
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
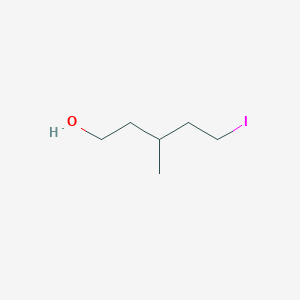

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
